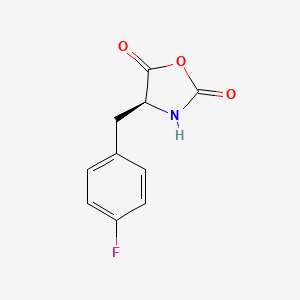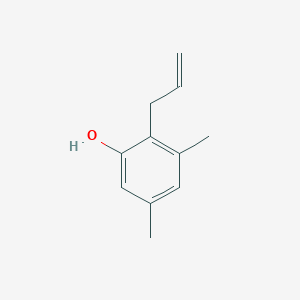
(4-Chloro-3-(trifluoromethyl)benzyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-3-(trifluoromethyl)benzyl)hydrazine is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a phenyl ring substituted with a chloro group and a trifluoromethyl group, which contribute to its distinct reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-(trifluoromethyl)benzyl)hydrazine typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-(trifluoromethyl)benzyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include azides, amines, and various substituted phenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
(4-Chloro-3-(trifluoromethyl)benzyl)hydrazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Chloro-3-(trifluoromethyl)benzyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s reactive functional groups allow it to form covalent bonds with target molecules, thereby modulating their activity. This mechanism is particularly relevant in its potential therapeutic applications, where it may inhibit or activate specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-(Trifluoromethyl)phenylhydrazine
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
Uniqueness
(4-Chloro-3-(trifluoromethyl)benzyl)hydrazine is unique due to its combination of chloro and trifluoromethyl substituents, which impart distinct electronic and steric properties. These features enhance its reactivity and stability compared to similar compounds, making it a valuable intermediate in various chemical syntheses .
Properties
CAS No. |
887595-86-0 |
|---|---|
Molecular Formula |
C8H8ClF3N2 |
Molecular Weight |
224.61 g/mol |
IUPAC Name |
[4-chloro-3-(trifluoromethyl)phenyl]methylhydrazine |
InChI |
InChI=1S/C8H8ClF3N2/c9-7-2-1-5(4-14-13)3-6(7)8(10,11)12/h1-3,14H,4,13H2 |
InChI Key |
QYZCPOGLBTUVLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNN)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid](/img/structure/B8795604.png)



![1-Oxa-8-azaspiro[4.5]decane, trifluoroacetate (9CI)](/img/structure/B8795638.png)







